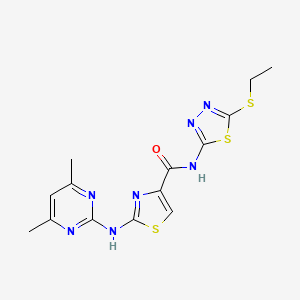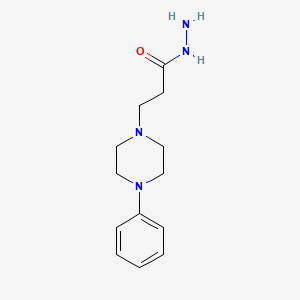
3-(4-Phenylpiperazin-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenylpiperazin-1-yl)propanehydrazide is a chemical compound with the molecular formula C13H20N4O and a molecular weight of 248.33 g/mol It is characterized by the presence of a phenylpiperazine moiety linked to a propanehydrazide group
Preparation Methods
The synthesis of 3-(4-Phenylpiperazin-1-yl)propanehydrazide typically involves the reaction of 4-phenylpiperazine with a suitable hydrazide precursor. One common synthetic route includes the following steps:
Formation of 4-Phenylpiperazine: This can be achieved by reacting phenylamine with diethylene glycol in the presence of a catalyst.
Hydrazide Formation: The hydrazide precursor can be synthesized by reacting a suitable acid chloride with hydrazine.
Coupling Reaction: The final step involves coupling 4-phenylpiperazine with the hydrazide precursor under controlled conditions to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
3-(4-Phenylpiperazin-1-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-(4-Phenylpiperazin-1-yl)propanehydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The hydrazide group can form covalent bonds with biological macromolecules, leading to alterations in their function .
Comparison with Similar Compounds
3-(4-Phenylpiperazin-1-yl)propanehydrazide can be compared with other similar compounds, such as:
1-Phenylpiperazine: This compound shares the phenylpiperazine core but lacks the hydrazide group, resulting in different chemical and biological properties.
4-Phenylpiperazine derivatives: Various derivatives with different substituents on the piperazine ring exhibit unique activities and applications.
The uniqueness of this compound lies in its combination of the phenylpiperazine and hydrazide functionalities, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c14-15-13(18)6-7-16-8-10-17(11-9-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOATLHYNXKQDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5,6-dichloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(naphthalen-1-yl)urea](/img/structure/B2373258.png)
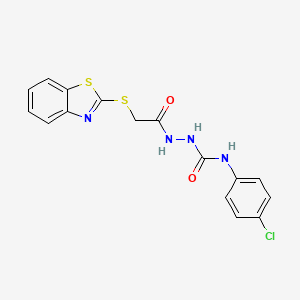
![3-Ethyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2373264.png)
![3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2373265.png)
![1-butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2373266.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2373267.png)
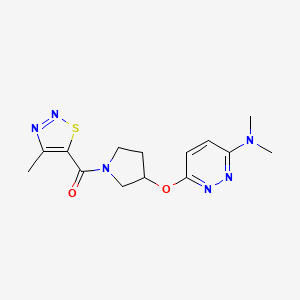
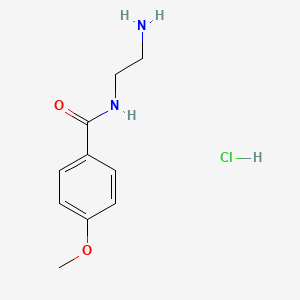

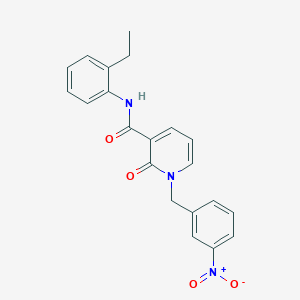
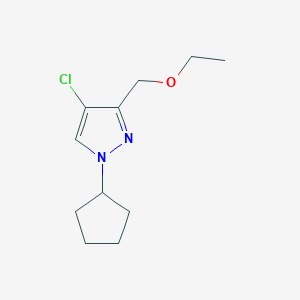
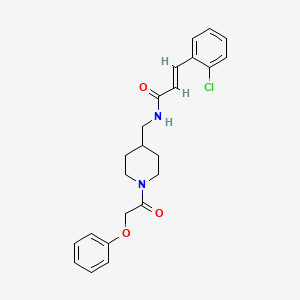
![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2373277.png)
